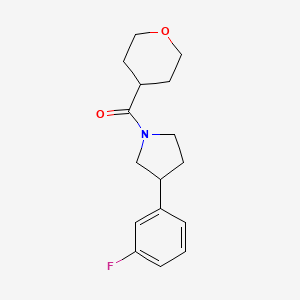

(3-(3-fluorophenyl)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone

Description

Properties

IUPAC Name |

[3-(3-fluorophenyl)pyrrolidin-1-yl]-(oxan-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FNO2/c17-15-3-1-2-13(10-15)14-4-7-18(11-14)16(19)12-5-8-20-9-6-12/h1-3,10,12,14H,4-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXXNVMCWVGLQMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC(=CC=C2)F)C(=O)C3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(3-fluorophenyl)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the pyrrolidine ring.

Attachment of the Tetrahydropyran Ring: The tetrahydropyran ring is attached through a condensation reaction involving a suitable aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: N-oxides of the pyrrolidine ring.

Reduction: Alcohol derivatives of the compound.

Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

(3-(3-fluorophenyl)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone: has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

Biological Studies: The compound is used in studying receptor-ligand interactions and enzyme inhibition.

Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3-(3-fluorophenyl)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the pyrrolidine and tetrahydropyran rings contribute to the overall molecular stability and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- (3-(4-fluorophenyl)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone

- (3-(3-chlorophenyl)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone

- (3-(3-fluorophenyl)pyrrolidin-1-yl)(tetrahydro-2H-thiopyran-4-yl)methanone

Uniqueness

(3-(3-fluorophenyl)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone: is unique due to the specific positioning of the fluorophenyl group, which can significantly influence its pharmacokinetic and pharmacodynamic properties. The combination of the pyrrolidine and tetrahydropyran rings also provides a distinct structural framework that can be fine-tuned for various applications.

Biological Activity

Overview

The compound (3-(3-fluorophenyl)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications in research and medicine.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions involving suitable amines and carbonyl compounds.

- Introduction of the Fluorophenyl Group : A nucleophilic substitution reaction is used, where a fluorobenzene derivative reacts with the pyrrolidine.

- Attachment of the Tetrahydropyran Ring : This is accomplished through condensation reactions with suitable aldehydes or ketones.

The unique structure of this compound, featuring a pyrrolidine ring substituted with a fluorophenyl group and a tetrahydropyran ring, contributes to its distinct biological properties .

The biological activity of this compound can be attributed to its interactions with various molecular targets:

- Receptor Binding : The fluorophenyl group enhances binding affinity through hydrophobic interactions.

- Enzyme Inhibition : The compound's structure allows it to act as an inhibitor for specific enzymes, which may be relevant in treating neurological disorders .

Pharmacological Applications

Research indicates that this compound has potential applications in several areas:

- Neurological Disorders : Its pharmacophore properties make it a candidate for drug design aimed at conditions like epilepsy and anxiety.

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including HT29 colorectal cancer cells .

- Antimicrobial Properties : Some analogues have shown activity against both Gram-positive and Gram-negative bacteria, indicating potential as an antibacterial agent .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

Case Study 1: Anticancer Activity

In vitro studies demonstrated that derivatives of this compound exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin. The presence of specific substituents on the phenyl ring was found to enhance the anticancer properties significantly .

Case Study 2: Antimicrobial Efficacy

A series of synthesized analogues were tested for their antibacterial activity. The results indicated that certain derivatives showed remarkable inhibition against bacterial strains, suggesting potential therapeutic uses in infectious diseases .

Comparative Analysis

To better understand the unique properties of this compound, it is helpful to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| (3-(4-fluorophenyl)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone | Similar framework with a different substituent | Moderate anticancer activity |

| (3-(3-chlorophenyl)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone | Similar framework with a chlorine substituent | Lower receptor binding affinity |

This table illustrates how slight modifications in the substituent can lead to significant changes in biological activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3-(3-fluorophenyl)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where a fluorinated aromatic aldehyde reacts with an acyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Reaction conditions such as temperature (typically 80–120°C), solvent polarity (e.g., dichloromethane or toluene), and catalyst loading significantly impact yield. For example, excessive moisture can deactivate the catalyst, reducing efficiency. Evidence from analogous syntheses shows yields ranging from 45% to 72% under optimized anhydrous conditions .

Q. How is the structure of this compound characterized using spectroscopic methods?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the fluorophenyl and tetrahydro-2H-pyran moieties. ¹⁹F NMR identifies the fluorine environment, while ¹H NMR reveals proton coupling in the pyrrolidine ring. High-resolution mass spectrometry (HRMS) validates molecular weight. For crystallographic confirmation, single-crystal X-ray diffraction (as in related pyrrolidine derivatives) resolves stereochemistry and bond angles .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store at –20°C under inert gas (argon or nitrogen) to prevent oxidation and moisture absorption. Stability studies on similar fluorinated compounds indicate degradation rates increase at room temperature, particularly in polar solvents like DMSO. Continuous cooling and desiccant use are advised to maintain integrity over long-term storage .

Advanced Research Questions

Q. How can researchers optimize the stereochemical outcome during synthesis?

- Methodological Answer : Stereochemical control requires chiral catalysts or resolution techniques. For instance, asymmetric hydrogenation using Ru-BINAP complexes can induce enantioselectivity in pyrrolidine formation. Post-synthesis, chiral HPLC or enzymatic resolution separates enantiomers. Single-crystal X-ray studies (as in thiopyrano-pyrimidinone derivatives) validate absolute configuration .

Q. What analytical strategies resolve data contradictions in purity assessments?

- Methodological Answer : Conflicting purity data often arise from residual solvents or byproducts. Use orthogonal methods:

- HPLC-MS : Detects low-abundance impurities (<0.1%) via mass fragmentation patterns.

- Differential Scanning Calorimetry (DSC) : Identifies polymorphic impurities by melting-point deviations.

- ¹³C NMR : Resolves overlapping signals from stereoisomers.

Cross-validation with reference standards (e.g., USP guidelines for related compounds) ensures accuracy .

Q. How does the fluorophenyl group influence the compound’s reactivity in different solvents?

- Methodological Answer : The electron-withdrawing fluorine atom increases electrophilicity at the phenyl ring, enhancing reactivity in polar aprotic solvents (e.g., DMF, acetonitrile). In non-polar solvents (e.g., hexane), steric hindrance from the pyrrolidine and tetrahydro-2H-pyran groups dominates, slowing nucleophilic attacks. Solvent polarity indices and Kamlet-Taft parameters help predict reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.